

# A Comparative Analysis of the Photostability of Quinoline Yellow (E104) and Tartrazine (E102)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photostability of two widely used synthetic yellow food dyes, Quinoline Yellow (**E104**) and Tartrazine (E102). Understanding the light sensitivity of these colorants is critical for ensuring the stability and efficacy of pharmaceutical and food products. This document summarizes available experimental data, outlines detailed testing methodologies, and illustrates the degradation pathways.

# **Executive Summary**

Both Quinoline Yellow and Tartrazine are susceptible to degradation upon exposure to light, particularly UV irradiation. However, studies suggest that Tartrazine (E102), an azo dye, generally exhibits greater stability compared to Quinoline Yellow (E104), a quinophthalone dye. The degradation of both dyes follows pseudo-first-order kinetics. The stability of these dyes is influenced by several factors including pH, the presence of other substances, and the intensity and wavelength of the light source.

#### **Quantitative Data on Photodegradation**

The following table summarizes kinetic data from various studies on the photodegradation of Quinoline Yellow and Tartrazine. It is important to note that the experimental conditions in these studies vary, which affects the direct comparability of the degradation rates.



Dye	Experiment al Conditions	Initial Concentrati on	Apparent Rate Constant (k)	Degradatio n (%)	Reference
Quinoline Yellow (E104)	UVA & Visible light, Ag3PO4 photocatalyst, pH ~7	20 ppm	0.094 min <sup>-1</sup>	Not specified	[1][2]
Tartrazine (E102)	Natural sunlight, (Ce, Ag) co-doped ZnO photocatalyst, pH 6.0	10 mg/L	Not specified	98.91% after 90 min	[3]
Tartrazine (E102)	UV irradiation (mercury vapor lamp)	1x10 <sup>-5</sup> mol L <sup>-1</sup>	Not specified	100% color removal after 30 min	[4]
Tartrazine (E102)	Natural sunlight, pure ZnO catalyst, pH 6.0	10 mg/L	Not specified	44.82% after 90 min	[3]

Note: The data presented is primarily from photocatalytic degradation studies, as direct comparative studies on the intrinsic photostability are limited. Photocatalysts are used to accelerate the degradation process.

#### **Experimental Protocols**

A standardized protocol for assessing the photostability of food dyes is crucial for obtaining comparable results. The following outlines a general experimental methodology based on common practices in published research.

## **Sample Preparation**



- Stock Solutions: Prepare stock solutions of Quinoline Yellow (**E104**) and Tartrazine (E102) in deionized water. The concentration can range from 10 to 20 ppm (mg/L) or be prepared on a molar basis (e.g., 1x10<sup>-5</sup> mol L<sup>-1</sup>).
- Working Solutions: Prepare working solutions from the stock solutions, adjusting the pH as required for the experiment (e.g., neutral pH ~7, or acidic/alkaline conditions).

#### **Photoreactor Setup**

- Light Source: Utilize a light source with a controlled spectrum and intensity. Common sources include mercury vapor lamps (for UV irradiation) or xenon lamps (to simulate sunlight).
- Reaction Vessel: Use a quartz reaction vessel to allow for the transmission of UV light. The temperature of the solution should be maintained at a constant level.
- Control Samples: Prepare control samples that are kept in the dark to account for any degradation that is not light-induced.

#### **Irradiation and Sampling**

- Irradiation: Expose the working solutions to the light source for a defined period.
- Sampling: Withdraw aliquots of the sample at regular intervals (e.g., every 15 or 30 minutes).

### **Analysis**

- UV-Vis Spectrophotometry: Measure the absorbance of the samples at the maximum absorption wavelength (λmax) for each dye (approximately 427 nm for Tartrazine and 416 nm for Quinoline Yellow)[3][5]. The decrease in absorbance over time indicates the extent of degradation.
- High-Performance Liquid Chromatography (HPLC): For more precise quantification and to identify degradation byproducts, use a reverse-phase HPLC system with a C18 column.
  - Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

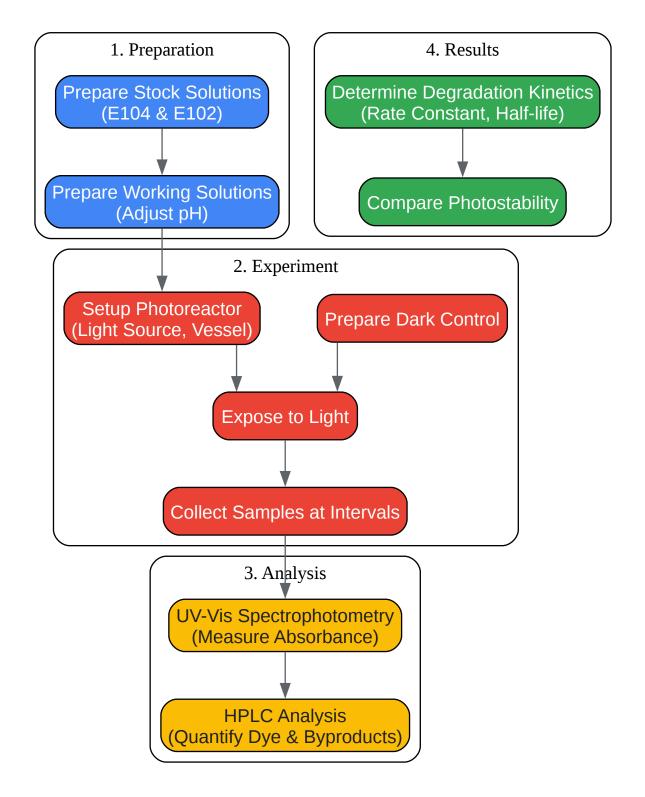


- Detection: Use a UV-Vis or diode-array detector set to the λmax of the dyes[6].
- Quantification: Determine the concentration of the parent dye and any degradation products by comparing their peak areas to those of standard solutions.

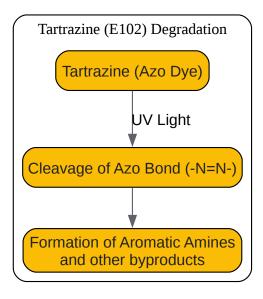
## **Experimental and Logical Diagrams**

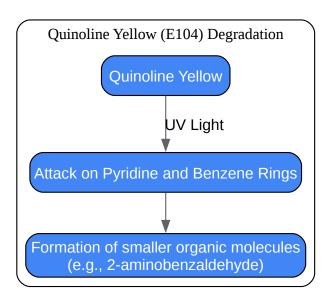
The following diagrams illustrate the typical workflow for a photostability experiment and the proposed photodegradation pathways for Quinoline Yellow and Tartrazine.











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